Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a key intermediate in the synthesis of Rimonabant Hydrochloride []. Rimonabant Hydrochloride is a selective cannabinoid type 1 (CB1) receptor antagonist []. This compound has been studied for its potential in treating obesity, related metabolic risk factors, and tobacco dependence [].
Challenges associated with these syntheses include removing impurities and the formation of undesirable by-products [].
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate serves as a crucial building block in the multi-step synthesis of Rimonabant Hydrochloride and its analogues. A key reaction involves its condensation with 2,4-dichlorophenylhydrazine to yield a phenylhydrazone intermediate. This intermediate undergoes cyclization to form ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate, which is further elaborated to obtain Rimonabant Hydrochloride [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6